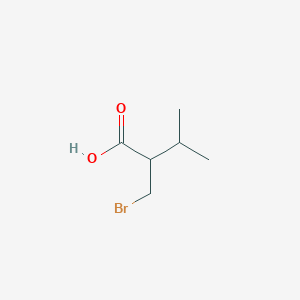

2-Bromomethyl-3-methylbutyric acid

CAS No.:

Cat. No.: VC14059856

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11BrO2 |

|---|---|

| Molecular Weight | 195.05 g/mol |

| IUPAC Name | 2-(bromomethyl)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C6H11BrO2/c1-4(2)5(3-7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |

| Standard InChI Key | HVZXUJMHBYZQHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(CBr)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

2-Bromo-3-methylbutyric acid is systematically named according to IUPAC guidelines as 2-bromo-3-methylbutanoic acid. Common synonyms include α-bromoisovaleric acid, 2-bromoisovaleric acid, and bromoisoval M . The compound’s enantiomeric form, (S)-(-)-2-bromo-3-methylbutyric acid, is distinguished by its chiral center at the second carbon .

Molecular Structure and Stereochemistry

The molecular structure features a bromine atom at the second carbon and a methyl group at the third carbon of a four-carbon carboxylic acid chain. The (S)-enantiomer’s stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the SMILES notation CC(C)[C@H](Br)C(O)=O and InChIKey UEBARDWJXBGYEJ-BYPYZUCNSA-N . The racemic mixture lacks stereochemical specificity, with the InChIKey UEBARDWJXBGYEJ-UHFFFAOYSA-N .

Physicochemical Properties

Thermal and Physical Constants

Key physical properties include a melting point of 39–42°C (lit.) and a boiling point of 124–126°C at 20 mm Hg . The density is estimated at 1.4210 g/cm³, with a refractive index of 1.4790 . The compound typically appears as a white to beige crystalline powder or chunks, soluble in alcohol but sparingly soluble in water .

| Property | Value | Source |

|---|---|---|

| Melting Point | 39–42°C | |

| Boiling Point | 124–126°C (20 mm Hg) | |

| Density | 1.4210 g/cm³ (estimate) | |

| Refractive Index | 1.4790 | |

| Solubility in Alcohol | Soluble | |

| pKa | 3.00 ± 0.10 (Predicted) |

Synthesis and Production

Industrial Synthesis Pathways

2-Bromo-3-methylbutyric acid is typically synthesized via the Hell–Volhard–Zelinskii reaction, where isovaleric acid undergoes bromination at the α-position using phosphorus tribromide () or other brominating agents . Optically active forms are produced through asymmetric synthesis or resolution techniques, as demonstrated in studies on enantioselective glutathione conjugation .

Laboratory-Scale Preparation

A common method involves the reaction of 3-methylbutyric acid with bromine in the presence of a catalytic amount of red phosphorus. The product is purified via recrystallization from alcohol, yielding crystalline chunks with >90% purity .

Applications in Organic and Medicinal Chemistry

Intermediate in Amino Acid Synthesis

This compound is pivotal in synthesizing optically active -methylvalines, which are building blocks for peptides and peptidomimetics . The bromine atom’s susceptibility to nucleophilic substitution enables its use in alkylation reactions, forming carbon-nitrogen bonds essential for amino acid derivatives.

Biochemical Studies

Research on glutathione (GSH) conjugation with (R)- and (S)-α-bromoisovaleric acid in rat models highlights its role in studying detoxification pathways . The enantioselective metabolism of the (S)-form underscores the importance of stereochemistry in biochemical interactions .

| Parameter | Value | Source |

|---|---|---|

| Hazard Class | 8 (Corrosive) | |

| Packing Group | III | |

| RIDADR | UN 3261 8/PG 2 | |

| RTECS | ES8055000 | |

| NFPA 704 | Not Available |

Enantiomeric Forms and Stereochemical Impact

(S)-(-)-2-Bromo-3-methylbutyric Acid

The (S)-enantiomer (CAS 26782-75-2) exhibits a melting point of 42°C and distinct metabolic behavior in biological systems . Its InChIKey (UEBARDWJXBGYEJ-BYPYZUCNSA-N) and SMILES notation (CC(C)[C@H](Br)C(O)=O) confirm the (S) configuration .

Comparative Analysis of Enantiomers

While the racemic form is commonly used in industrial applications, the (S)-enantiomer’s role in enantioselective reactions highlights the growing importance of chiral intermediates in pharmaceutical synthesis .

| Manufacturer | Product Number | Purity | Packaging | Price |

|---|---|---|---|---|

| Sigma-Aldrich | 251003 | 97% | 25g | $151 |

| TCI Chemical | B0668 | >90% | 25g | $190 |

| Alfa Aesar | A10756 | 96% | 50g | $88.65 |

Regulatory and Environmental Impact

EPA and FDA Status

The compound is listed in the EPA Substance Registry System (Butanoic acid, 2-bromo-3-methyl-) and has an FDA UNII (M69LGV465C) . Its Environmental Working Group (EWG) Food Score of 1 indicates low concern for food-related toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume